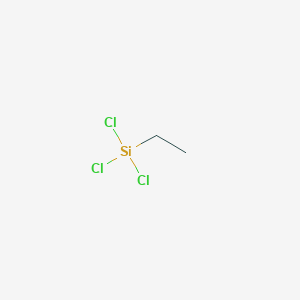

Ethyltrichlorosilane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trichloro(ethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3Si/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYFEXPFPVDYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3Si | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026940 | |

| Record name | Ethyl silicon trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 57 °F. Boiling point 211.1 °F (99.5 °C). Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB] Clear liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °F at 760 mmHg (EPA, 1998), 100.5 °C, Heat of Vaporization - 7.7 kcal/mole at boiling point, Boiling point: 99.1 °C at 1 atm | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (EPA, 1998), 72 °F (22 °C) (Open cup), 57 °F (Closed cup) | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2381 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2373 g/cu cm at 20 °C, Density: 1.2342 at 24 °C; 1.2349 at 20 °C | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1) | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

47.2 [mmHg], 47.2 mm Hg at 25 deg | |

| Record name | Trichloroethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, COLORLESS LIQUID | |

CAS No. |

115-21-9 | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl silicon trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(ethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q81CH0W5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-158 °F (EPA, 1998), -105.6 °C | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Optimization for Ethyltrichlorosilane

Direct Synthesis Approaches

The most prevalent industrial method for producing organochlorosilanes is the direct process, which involves the reaction of an organic halide with elemental silicon.

The direct reaction of ethyl chloride with silicon, often referred to as a Müller-Rochow type synthesis, stands as a fundamental method for producing ethylchlorosilanes. This gas-solid phase reaction is typically conducted at elevated temperatures (250-300 °C) and relies on copper as a catalyst to be economically viable. uni-wuppertal.deuobaghdad.edu.iq The reaction yields a mixture of ethylchlorosilanes, primarily comprising ethyltrichlorosilane (ETCS), diethyldichlorosilane (DEDCS), and ethyldichlorosilane (EDCS). uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq

The product distribution is highly dependent on reaction conditions, such as temperature and the composition of the catalyst contact mass. uobaghdad.edu.iqresearchgate.net Studies have shown that ETCS is often a major product. researchgate.netnahrainuniv.edu.iq For instance, in a stirred-bed reactor using a catalyst prepared from copper(I) chloride (CuCl) and silicon, ETCS was identified as the main product relative to other ethylchlorosilanes. researchgate.net The selectivity towards specific products can be influenced by the addition of promoters to the copper-silicon contact mass. Additives such as zinc, aluminum, and zinc chloride can act as promoters, enhancing the reaction rate and altering the product ratios. researchgate.net

Research using a stirred-bed reactor with a 10% Si-CuCl mixture investigated the impact of various additives on the product composition. The ratio of DEDCS to ETCS was found to vary significantly with the promoter used, highlighting a method for tuning the synthesis towards a desired silane (B1218182). researchgate.net

Table 1: Effect of Promoters on the DEDCS/ETCS Product Ratio This table is generated based on research findings where a mixture of 10% Si-Cu containing 1.0% of the specified additive was used. researchgate.net

| Promoter Added | DEDCS / ETCS Ratio |

| None (Si-CuCl only) | 0.088 |

| Aluminum (Al) | 0.133 |

| Zinc (Zn) | 10.16 |

| Magnesium Oxide (MgO) | 0.53 |

| Zinc Chloride (ZnCl₂) | 3.5 |

| Calcium Carbide (CaC₂) | 0.102 |

| Al + Zn + ZnCl₂ + CaCl₂ | 5.6 |

The Grignard reaction provides a versatile alternative route to forming silicon-carbon bonds. rroij.com This pathway involves the synthesis of an ethylmagnesium halide (a Grignard reagent), typically from the reaction of ethyl chloride with magnesium metal, which then reacts with a silicon halide precursor like silicon tetrachloride (SiCl₄). researchgate.netorganicchemistrytutor.com

The general steps are:

Grignard Reagent Formation: C₂H₅Cl + Mg → C₂H₅MgCl

Reaction with Silicon Halide: C₂H₅MgCl + SiCl₄ → C₂H₅SiCl₃ + MgCl₂

This method is highly effective for laboratory-scale synthesis and the production of specialty silanes. researchgate.net While the direct process is more common for large-scale industrial production, organomagnesium synthesis offers high selectivity. rroij.comresearchgate.net The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran, which stabilizes the Grignard reagent. rroij.com However, processes have been developed that use tetraethoxysilane as both a reactant and a solvent, avoiding flammable ethers. researchgate.netacs.org

Alternative Synthetic Routes and Precursor Utilization

Beyond the primary direct and Grignard processes, other synthetic strategies have been developed to produce this compound, often by utilizing different silicon-containing precursors.

A notable advancement in organomagnesium synthesis involves a one-step process using a mixture of tetraethoxysilane (TEOS) and an organotrichlorosilane, such as this compound itself, as the silicon source. researchgate.netacs.org This method is designed to produce various ethylethoxysilanes and ethylchlorosilanes for the production of polyethylsiloxane liquids. acs.orgacs.org

Table 2: Effect of Reactant Molar Ratio on Product Composition in Batch Organomagnesium Synthesis This table is based on data from the synthesis of ethyl-substituted silanes where the ratio of Ethyl Chloride to the combined silicon sources (Tetraethoxysilane and this compound) was varied. acs.org

| Entry | Molar Ratio (EtCl : TEOS) | Molar Ratio (EtCl : ETCS) | Triethylsilanes Yield (%) |

| 1 | 4.3 | - | 19.3 |

| 2 | 3.3 | 2.7 | 40.5 |

| 3 | 2.8 | 3.0 | 41.2 |

| 4 | 2.4 | 3.4 | 33.8 |

| 5 | 2.2 | 3.8 | 27.6 |

The data indicates that a balanced mixture of tetraethoxysilane and this compound as starting materials can significantly enhance the formation of more highly ethylated silanes. acs.orgacs.org

The synthesis of this compound is not limited to using elemental silicon or silicon tetrachloride. Other halosilane precursors can be employed, primarily through hydrosilylation and redistribution reactions.

One significant alternative is the hydrosilylation of ethylene (B1197577) with trichlorosilane (B8805176) (HSiCl₃). nih.govgoogle.com This reaction involves the addition of the Si-H bond across the double bond of ethylene. The process is typically catalyzed by platinum-based catalysts, such as hexachloroplatinic acid, and is carried out under pressure and at elevated temperatures. google.com

Reaction: HSiCl₃ + C₂H₄ → C₂H₅SiCl₃

This method can be highly efficient, with reported yields of up to 99% based on the vinyl chloride used in a related process. google.com A challenge with this route can be the formation of by-products from the dimerization or trimerization of ethylene under reaction conditions. google.com

Redistribution reactions, catalyzed by species like chloroplatinic acid or aluminum chloride, offer another pathway. uni-wuppertal.delookchem.com In these reactions, organic groups and halogen atoms are exchanged between different silane molecules. For example, a reaction could be envisioned between a different alkylsilane and a chlorosilane to yield this compound, although this is less common as a primary production method.

Process Intensification and Scale-Up Considerations

For the industrial-scale production of this compound, particularly via the direct process, process intensification and efficient scale-up are critical for economic feasibility and safety. osf.ioenergy.gov A key technology in this area is the use of fluidized-bed reactors instead of fixed-bed or stirred-bed reactors. uni-wuppertal.desemanticscholar.orggoogle.com

Fluidized-bed reactors offer several advantages for the gas-solid direct reaction:

Superior Heat Transfer: The direct synthesis is highly exothermic, and fluidized beds provide excellent temperature control, preventing local hot spots that can lead to side reactions and decreased selectivity. uni-wuppertal.desemanticscholar.org

Excellent Mixing: The turbulent mixing of the fine silicon-catalyst particles with the gaseous ethyl chloride ensures uniform reaction conditions and high reaction rates. uni-wuppertal.de

Continuous Operation: These reactors are well-suited for continuous production, allowing for the steady addition of reactants and removal of products, which is crucial for large-scale manufacturing. google.com

Modern plants can produce tens of thousands of metric tons of raw silane mixtures annually using fluidized-bed reactors operating at temperatures of 250-300 °C and pressures of 1 to 5 bar. uni-wuppertal.degoogle.com Process optimization involves controlling the silicon particle size (typically 45-250 µm), the fluidization gas velocity, and the reactor temperature profile to maximize the yield of the desired ethylchlorosilanes. uni-wuppertal.desemanticscholar.org The transition from batch processes, like traditional Grignard synthesis, to continuous-flow systems represents another key aspect of process intensification, offering improved safety, reproducibility, and efficiency. acs.orgunito.it

Reaction Mechanisms and Pathways Involving Ethyltrichlorosilane

Hydrolysis and Condensation Reactions

The most fundamental reaction pathway for ethyltrichlorosilane involves its interaction with water and other protic species. This process occurs in two main stages: an initial rapid hydrolysis followed by a slower condensation to form polymeric structures.

C₂H₅SiCl₃ + 3H₂O → C₂H₅Si(OH)₃ + 3HCl

The resulting ethylsilanetriol is an unstable intermediate. It readily undergoes condensation reactions with other silanol (B1196071) molecules. In these subsequent steps, a siloxane bond (Si-O-Si) is formed with the elimination of a water molecule. wikipedia.org This process continues, leading to the formation of short-chain linear or cyclic siloxane oligomers, and eventually, to a highly cross-linked polysiloxane network. wikipedia.orguzh.ch The condensation reaction can be represented as:

2 C₂H₅Si(OH)₃ → (HO)₂ (C₂H₅)Si-O-Si(C₂H₅)(OH)₂ + H₂O

This polymerization continues, building complex three-dimensional structures. uzh.ch The complete hydrolysis and condensation process ultimately yields a polysilsesquioxane resin with the general formula [C₂H₅SiO₁.₅]ₙ. uzh.ch

Table 1: Key Stages of this compound Hydrolysis and Condensation

| Stage | Reactants | Products | Key Bond Changes |

|---|---|---|---|

| Hydrolysis | This compound, Water | Ethylsilanetriol, Hydrogen Chloride | Si-Cl bonds break; Si-OH bonds form |

| Condensation | Ethylsilanetriol molecules| Siloxane Oligomers/Polymers, Water | Si-OH bonds react to form Si-O-Si bonds|

The rate and pathway of this compound's hydrolysis and condensation are profoundly influenced by the presence of moisture and the nature of the solvent. gelest.com The reaction is extremely sensitive to water; even trace amounts of atmospheric moisture can initiate hydrolysis, generating HCl fumes. noaa.govglobalsilicones.org

Protic solvents, such as alcohols, can participate in the reaction, a process known as alcoholysis, where alkoxy groups (-OR) can replace the chloro groups, though hydrolysis is typically faster and more dominant in the presence of water. mdpi.com The solvent's polarity and its ability to form hydrogen bonds play a critical role. mdpi.comacta.co.in

Water Concentration : The amount of available water dictates the extent of polymerization. Low water levels may lead to the formation of smaller, less-condensed oligomers, while an excess of water promotes the formation of highly cross-linked polymeric networks. gelest.com

Protic Solvents : These solvents can accelerate acid-catalyzed hydrolysis by stabilizing the transition state and making the silicon center more susceptible to nucleophilic attack by water. mdpi.com

Surface Reactions and Chemical Grafting

A primary application of this compound is the chemical modification of surfaces, particularly those rich in hydroxyl groups, such as silica (B1680970), glass, and other metal oxides. This process, known as silanization or chemical grafting, creates a stable, covalently bonded organic layer on the inorganic substrate.

The mechanism of grafting onto an oxidic surface, like silica (SiO₂), begins with the hydrolysis of this compound in the presence of surface-adsorbed water or residual moisture in the solvent. This generates reactive ethylsilanetriol intermediates. gelest.com These silanols then adsorb onto the silica surface and form hydrogen bonds with the surface silanol (Si-OH) groups. gelest.comresearchgate.net

The final and crucial step is the formation of covalent bonds. During a drying or curing process, often accelerated by heat, a condensation reaction occurs between the silanol groups of the ethylsilanetriol and the hydroxyl groups on the substrate surface. This reaction forms stable siloxane bridges (Substrate-Si-O-Si-C₂H₅), covalently grafting the ethylsilyl group to the surface. google.comvulcanchem.com This process effectively transforms the hydrophilic, polar oxide surface into a hydrophobic, non-polar one. gelest.com

Table 2: Steps in the Chemical Grafting of ETCS on an Oxidic Surface

| Step | Description |

|---|---|

| 1. Hydrolysis | ETCS reacts with water near the surface to form ethylsilanetriol. |

| 2. Hydrogen Bonding | Ethylsilanetriol oligomers hydrogen-bond with hydroxyl groups on the substrate. |

| 3. Covalent Bonding | During curing, condensation occurs, forming covalent Si-O-Si linkages between the silane (B1218182) and the substrate. |

The silicon-chlorine bond in this compound is susceptible to nucleophilic attack by a variety of functional groups, including primary and secondary amines. The reaction between this compound and an amine-containing compound results in the formation of an aminosilane, with the displacement of hydrogen chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic silicon center.

R'-NH₂ + Cl₃Si-C₂H₅ → R'-NH-Si(Cl)₂-C₂H₅ + HCl

This reaction is a foundational method for attaching silane coupling agents to organic molecules or polymers that possess amine functionalities. In surface chemistry, if a surface is first functionalized with amine groups, it can then be reacted with this compound to create a new surface layer. Research on related chlorosilanes reacting with ammonia (B1221849) (NH₃) demonstrates that the reaction proceeds efficiently, with the chlorine being displaced by the amine group. researchgate.netresearchgate.net

The mechanisms of this compound's surface reactions have been elucidated through various advanced analytical techniques. These methods provide direct evidence of bond formation and structural changes at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) : XPS is highly effective for analyzing the elemental composition of a modified surface. Studies on related trichlorosilane (B8805176) systems have shown that after reaction with amine-containing molecules like ammonia, the chlorine (Cl 2p) signal in the XPS spectrum disappears, while a distinct nitrogen (N 1s) peak appears, confirming the successful substitution reaction on the surface. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR, particularly in Attenuated Total Reflection (ATR) mode, is used to probe the vibrational modes of molecules on a surface. shu.ac.uk It can be used to monitor the disappearance of surface Si-OH groups and the appearance of Si-O-Si and C-H stretching bands corresponding to the grafted this compound layer. acs.org In studies of similar systems, FTIR has been used in conjunction with theoretical calculations to verify the chemical changes occurring during surface reactions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR, especially ²⁹Si and ¹³C NMR, provides detailed information about the local chemical environment of silicon and carbon atoms. It can distinguish between unreacted silanes, various hydrolyzed and condensed species, and the final covalently bonded surface structures, offering insights into the degree of cross-linking and the nature of the silane's attachment to the surface. researchgate.net

Theoretical and computational studies complement these experimental findings by modeling reaction pathways, transition state energies, and the geometric arrangement of the grafted molecules on the surface, providing a more complete mechanistic understanding. researchgate.net

Table 3: Spectroscopic Techniques for Analyzing ETCS Surface Reactions

| Technique | Information Provided | Reference |

|---|---|---|

| XPS | Elemental composition of the surface, confirmation of chlorine removal and functional group addition. | researchgate.netresearchgate.netacs.org |

| FTIR | Identification of functional groups (Si-O-Si, C-H), monitoring of surface hydroxyl group consumption. | researchgate.netshu.ac.ukacs.org |

| NMR | Structural characterization of silicon and carbon environments, degree of condensation and cross-linking. | researchgate.net |

Polymerization Mechanisms and Oligomerization

This compound's high reactivity, stemming from its three hydrolyzable chlorine atoms, makes it a valuable precursor in polymerization and oligomerization reactions. It can be used to create initiators for various polymerization techniques or participate directly in polycondensation processes.

One of the key mechanisms where derivatives of this compound are employed is Ring-Opening Metathesis Polymerization (ROMP) . For example, 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane, which can be synthesized from this compound, is used to initiate ROMP. The trichlorosilyl (B107488) group allows this molecule to be anchored onto a surface, and the strained norbornene moiety then acts as the monomeric unit that initiates the polymerization chain growth.

Furthermore, this compound has been identified as a sensitizer (B1316253) in the oligomerization of ethylene (B1197577). researchgate.net Oligomers are short-chain polymers, and this process involves a reaction scheme that produces these smaller molecules from ethylene monomers.

The reactive nature of the Si-Cl bonds is also central to Surface-Initiated Controlled Radical Polymerization (SI-CRP) . While this compound itself is not the initiator, it can be used to functionalize a substrate surface with initiator groups. The trichlorosilyl head reacts with surface hydroxyl groups (e.g., on silica or metal oxides) to form stable siloxane bonds, creating a self-assembled monolayer. If the ethyl group is replaced by a molecule containing an initiator for a technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT), polymer chains can be grown directly from the surface in a controlled manner. acs.org

| Polymerization/Oligomerization Method | Role of this compound/Derivative | Mechanism Principle | Resulting Product |

| Ring-Opening Metathesis Polymerization (ROMP) | Derivative acts as an initiator. | A strained cyclic olefin (e.g., norbornene) is opened by a metal catalyst to form a growing polymer chain. | Functional polymers, often surface-grafted. |

| Ethylene Oligomerization | Acts as a sensitizer. researchgate.net | Facilitates the reaction of ethylene monomers to form short-chain polymers (oligomers). | Ethylene oligomers. |

| Surface-Initiated Polymerization (e.g., SI-ATRP) | Used as an anchoring group for surface functionalization. acs.org | The trichlorosilyl group binds an initiator molecule to a surface, from which polymer brushes are grown. | Densely packed polymer layers on surfaces ("polymer brushes"). |

Advanced Materials Synthesis and Functionalization Using Ethyltrichlorosilane

Organosilicon Polymer and Oligomer Production

The trifunctional nature of ethyltrichlorosilane makes it an essential monomer for producing complex organosilicon polymers and oligomers. By controlling the reaction conditions, various architectures, from linear liquids to highly branched structures and cross-linked resins, can be achieved.

Polyethylsiloxane liquids are synthesized using this compound as a key precursor, often in conjunction with other organosilanes. A notable manufacturing method involves the organomagnesium synthesis of ethyl-substituted silanes from raw materials including ethyl chloride and tetraethoxysilane. In this process, the partial replacement of tetraethoxysilane with this compound has been identified as a crucial factor for successful synthesis. This one-step method, adaptable for both batch and continuous industrial production, yields ethylethoxy- and ethylchlorosilanes which are then converted into oligoethylsiloxanes. archive.org The inclusion of this compound is instrumental in optimizing the concentration of reactants to achieve high yields of the desired triethylsilanes, which act as chain-terminating groups, thereby controlling the molecular weight and properties of the final polyethylsiloxane liquids.

The synthesis of polymers with hyperbranched architectures relies on the use of ABx-type monomers, where 'A' and 'B' are different functional groups. rsc.org this compound, with its RSiX₃ structure (one ethyl group and three reactive chloro groups), functions as an ideal AB₃ monomer for creating these highly branched, three-dimensional macromolecules. mdpi.com

The general approach involves a controlled hydrolysis and polycondensation reaction. In this process, the trichlorosilyl (B107488) groups react with a controlled amount of water to form silanol (B1196071) (Si-OH) intermediates. These silanols then condense with other silanol or chlorosilyl groups, eliminating water or hydrogen chloride to form a growing network of siloxane bonds. The trifunctionality ensures that branching occurs at each monomer unit, leading to a dendritic, or tree-like, structure. This method allows for the one-pot synthesis of hyperbranched polymers, which are characterized by their globular shape, low viscosity, and high solubility compared to linear analogues of similar molecular weight. rsc.org The degree of branching and final molecular weight can be influenced by controlling reaction parameters such as monomer concentration, temperature, and the rate of addition of reactants. acs.org

Table 1: Synthesis Strategies for Hyperbranched Polymers

| Synthesis Strategy | Monomer Type | Key Principle | Relevance of this compound |

|---|---|---|---|

| Polycondensation | ABx (e.g., RSiCl₃) | Step-growth polymerization of monomers with one 'A' and multiple 'B' functional groups. | ETCS is a classic AB₃ monomer, enabling direct one-pot synthesis. mdpi.com |

| Ring-Opening Polymerization | Cyclic Monomers | Polymerization of strained cyclic compounds. | Can be used to create the core or branches in more complex architectures. |

| Hydrosilylation | Monomers with Si-H and vinyl groups | Addition reaction between a silicon-hydride and an unsaturated bond, often catalyzed by platinum complexes. | Derivatives of ETCS can be functionalized to participate in this type of reaction. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Vinyl-functional inimers or transmers | Living/controlled polymerization techniques to achieve well-defined structures. nottingham.ac.uk | ETCS-derived structures can be functionalized with vinyl groups to act as monomers. acs.org |

This compound is a fundamental component in the production of cross-linked silicone resins and elastomers. siliconeoil.net Silicone resins are characterized by their highly cross-linked, three-dimensional network structure, which imparts hardness, thermal stability, and dielectric strength. acs.org Their synthesis typically involves the co-hydrolysis of a trifunctional silane (B1218182), such as this compound, with a difunctional silane like dimethyldichlorosilane. google.com

The process begins with the hydrolysis of the chlorosilane mixture, which generates reactive silanol intermediates. Subsequent condensation of these silanols forms the Si-O-Si backbone. The ratio of trifunctional to difunctional silanes is critical; a higher proportion of this compound leads to a higher cross-link density and a harder, more brittle resin. Conversely, increasing the proportion of difunctional silane results in a more flexible and softer material. These resins are often produced as a solution in an organic solvent, which is then applied to a substrate before being cured at elevated temperatures to complete the cross-linking process. google.com

For silicone elastomers, this compound can be used as a cross-linking agent for linear polydiorganosiloxane chains. The introduction of these trifunctional units creates covalent cross-links between the long polymer chains, converting the viscous liquid or gum into a solid, elastic rubber with improved mechanical properties.

Surface Modification and Coating Technologies

The unique combination of a reactive head and a non-polar organic group makes this compound an effective agent for modifying the surface properties of various substrates. When applied to a surface containing hydroxyl groups (like glass, silica (B1680970), or oxidized metals), the trichlorosilyl group hydrolyzes and bonds covalently to the surface, leaving the ethyl groups oriented outwards. vulcanchem.com

This compound is primarily used for hydrophobic surface engineering. The ethyl groups attached to the silicon atom are non-polar and create a low-energy surface that repels water. gelest.com When this compound reacts with a substrate, it forms a durable, chemically bonded monolayer or a thin polysiloxane film. This film effectively shields the polar surface of the substrate from interaction with water, causing water to bead up with a high contact angle, a characteristic of hydrophobicity. gelest.com Such coatings are not only water-repellent but also maintain a high degree of permeability to water vapor, which is advantageous in applications like architectural coatings as it allows the substrate to "breathe". gelest.com

While this compound itself imparts hydrophobicity, the general principles of silane chemistry can also be used to create hydrophilic surfaces. This is typically achieved by using silanes with polar functional groups (e.g., amino, hydroxyl, or polyethylene (B3416737) glycol) instead of non-polar alkyl groups. Therefore, the choice of the organic group on the trichlorosilane (B8805176) is the determining factor in engineering the desired surface wettability.

Table 2: Surface Properties Modified by Silane Coatings

| Property | Effect of this compound Coating | Mechanism | Primary Application |

|---|---|---|---|

| Hydrophobicity | Increases (high water contact angle) | The outward-facing, non-polar ethyl groups create a low surface energy layer. gelest.com | Water-repellent coatings, moisture barriers. |

| Adhesion | Reduces (for many substances) | The low surface energy minimizes intermolecular forces between the coating and other materials. | Release coatings, anti-stiction layers. ccl.net |

| Wettability | Decreases | The surface resists wetting by polar liquids like water. ccl.net | Anti-fouling surfaces, self-cleaning glass. vulcanchem.com |

| Chemical Bonding | Forms covalent Si-O-Substrate bonds | The trichlorosilyl group reacts with surface hydroxyls, ensuring coating durability. vulcanchem.com | All applications requiring a permanent surface modification. |

The low surface energy imparted by this compound-based coatings makes them highly effective as anti-stiction and release agents. gelest.comgelest.com Stiction, the adhesion of microscopic components due to capillary or other forces, is a major failure mechanism in microelectromechanical systems (MEMS). dtu.dk By applying a hydrophobic monolayer derived from an organotrichlorosilane, the surface energy of the MEMS components is significantly reduced. researchgate.net This prevents the capillary condensation of water and minimizes adhesive forces, allowing moving parts to operate freely without sticking.

In industrial molding applications, these coatings function as durable mold release agents. ccl.net A thin layer of a silicone resin derived from this compound applied to a mold surface prevents the molded material (e.g., plastics, epoxies, or elastomers) from adhering to the mold. This facilitates easy removal of the finished part, improves surface finish, and increases the lifespan of the mold.

Corrosion Resistance and Durability Enhancement

The ethyl groups attached to the silicon atoms orient outwards, creating a non-polar, hydrophobic layer. vulcanchem.comgelest.com This layer acts as a physical barrier, minimizing water ingress and preventing corrosive agents from reaching the underlying material. vulcanchem.com By shielding polar surfaces from interaction with water, these coatings offer significant protection. gelest.com While being highly hydrophobic, coatings derived from silanes like this compound maintain a high degree of permeability to water vapor, which allows the coating to "breathe." gelest.com This characteristic helps to prevent the deterioration at the coating-substrate interface that can be caused by entrapped water. gelest.com Since ions are not transported through these non-polar coatings, they provide effective protection for various composite structures. gelest.com

Research has demonstrated that the incorporation of silane-based sol-gel coatings can significantly improve the corrosion resistance of metals like mild steel. researchgate.net While basic sol-gel coatings may degrade over time in corrosive environments, modifications and the inclusion of agents like this compound enhance their barrier properties and long-term stability. researchgate.net

Table 1: Effects of this compound-Based Surface Treatment on Material Properties

| Property Enhanced | Mechanism of Action | Industrial Application |

| Corrosion Resistance | Forms a hydrophobic, non-polar barrier that repels water and ions. vulcanchem.comgelest.com | Automotive parts, electronic components, metal substrates. dataintelo.com |

| Durability | Creates a stable, covalently bonded polysiloxane network on the surface. | Protective coatings for electronics and automotive components. dataintelo.com |

| Adhesion | The trichlorosilane group anchors to hydroxylated surfaces, improving interfacial bonding. vulcanchem.com | Composite materials, coatings, and sealants. vulcanchem.com |

Microparticle Surface Functionalization

This compound is utilized in the surface modification of micro- and nanoparticles to alter their surface chemistry and improve their performance within larger systems. gelest.comamazonaws.com This functionalization is crucial for enhancing properties such as dispersion, adhesion, and rheological behavior when these particles are used as fillers in polymer composites or other materials. gelest.com The process involves reacting this compound with the surface of particles, which typically possess hydroxyl groups.

The trichlorosilyl group of this compound readily reacts with these surface groups, creating a covalent bond and grafting the ethyl group onto the particle's surface. vulcanchem.com This modification can transform a hydrophilic particle surface into a hydrophobic one, which is essential for achieving compatibility and uniform dispersion within a non-polar polymer matrix. gelest.com Improved dispersion prevents the agglomeration of particles, which is critical for achieving the desired mechanical and physical properties in the final composite material. amazonaws.com

Furthermore, surface functionalization with this compound can enhance the moisture and corrosion resistance of the particles themselves and the composite material as a whole. gelest.comamazonaws.com A patent on surface-modified silicon dioxide particles lists this compound among the halogenated silanes used for a secondary modification step to adjust the polarity of the silica particles. google.com This tailored surface chemistry is vital for applications in advanced materials, including coatings, composites, and electronics. dataintelo.comamazonaws.com

Precursor in Thin Film Deposition

Silicon-Containing Films for Semiconductor Devices

This compound serves as a precursor in the chemical vapor deposition (CVD) process for creating silicon-containing thin films, which are fundamental components in the fabrication of semiconductor devices. cambridge.orggoogle.com These films, such as silicon carbide (SiC) and silicon oxide, act as insulators, diffusion barriers, and protective layers in integrated circuits. cambridge.orggoogle.comgoogle.com

The decomposition of gaseous precursors like this compound is a method used to form SiC films. cambridge.org The quality and stoichiometry of the resulting film are critical for the performance of the semiconductor device. For instance, impurities such as free silicon in SiC layers can negatively affect high-temperature strength and creep properties. cambridge.org Therefore, the choice and purity of the precursor are paramount. This compound is one of several organosilane precursors used for this purpose.

In the manufacturing of interlayer insulating films, organic silane compounds are used as the raw material gas in various CVD methods. google.com The use of such precursors can improve the filling capability and planarization of the insulating film, resulting in a film that is free from voids and cracks with low water content. google.com The ability to deposit high-purity, uniform thin films is essential for the performance and reliability of modern electronic devices. agc-plasma.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

This compound is a precursor molecule utilized in Chemical Vapor Deposition (CVD), a widely used technique for producing high-quality, high-performance solid thin films. google.comagc-plasma.com In a typical CVD process, volatile precursor gases are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. agc-plasma.com this compound's volatility and reactivity make it suitable for depositing silicon-containing films. cambridge.org

CVD encompasses several variations, including Plasma-Enhanced CVD (PECVD) and Metal-Organic CVD (MOCVD), which allow for deposition at lower temperatures or of more complex materials, respectively. agc-plasma.com The use of organosilane precursors like this compound is common in these processes for fabricating essential components in microelectronics. google.com

Atomic Layer Deposition (ALD) is a related technique that offers even more precise control over film thickness and conformality by breaking the CVD reaction into two self-limiting half-reactions. sigmaaldrich.comazonano.com In ALD, precursor materials are pulsed sequentially into the reaction chamber. azonano.com While many ALD precursors are similar to those used in CVD, the processes are physically distinct. sigmaaldrich.com this compound can be used as a precursor in various deposition processes, including thermal CVD and plasma-enhanced CVD. google.com The development of new precursors is crucial for advancing both CVD and ALD technologies for applications in advanced electronics and energy storage. rsc.org

Table 2: Comparison of CVD and ALD Deposition Techniques

| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

| Precursor Introduction | Simultaneous introduction of reactants. azonano.com | Sequential, pulsed introduction of precursors. azonano.com |

| Reaction Type | Continuous chemical reaction on the substrate. azonano.com | Self-limiting surface reactions in cycles. sigmaaldrich.com |

| Film Growth | Continuous deposition. | Layer-by-layer (atomic layer) growth. agc-plasma.com |

| Thickness Control | Less precise, controlled by time, temperature, and flow rate. researchgate.net | Unmatched, atomic-scale precision. agc-plasma.com |

| Typical Precursors | Volatile compounds like silanes and chlorosilanes. google.comenvironics.com | Often the same or similar to CVD precursors. sigmaaldrich.com |

Hybrid Material Development

Sulfonated Silica Networks via Sol-Gel Reactions

This compound derivatives are instrumental in the synthesis of advanced organic-inorganic hybrid materials. researchgate.net A notable example is the creation of sulfonated silica networks through sol-gel reactions for use in proton-exchange membranes (PEMs), which are critical components in fuel cells. mdpi.commdpi.com

In this application, a functionalized version of this compound, specifically 2-(4-chlorosulfonylphenyl)this compound (CSPTC), is used as a precursor. mdpi.commdpi.comresearchgate.net The sol-gel process involves the co-condensation of CSPTC with another silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS). mdpi.com This reaction, which proceeds through hydrolysis and condensation, forms a robust inorganic silica network that is covalently functionalized with sulfonic acid groups (after hydrolysis of the sulfonyl chloride group). mdpi.compsecommunity.org

These sulfonated silica networks can be incorporated into polymer matrices, such as perfluorosulfonic acid (PFSA) and poly(vinylidene fluoride) (PVDF), to create hybrid composite membranes. mdpi.com The resulting materials exhibit improved properties compared to the individual components. For example, embedding a sulfonated silica network within a PFSA ionomer matrix can increase proton conductivity, especially at lower relative humidity, while also reducing water swelling and enhancing mechanical strength. mdpi.commdpi.com These hybrid materials combine the advantages of the organic polymer (flexibility) and the inorganic functionalized network (high conductivity, thermal stability). mdpi.comsid.ir

Composite Membrane Fabrication

This compound (ETCS) serves as a key precursor in the fabrication of advanced composite membranes, primarily through chemical vapor deposition (CVD). This process leverages the reactivity of ETCS with water vapor to form a stable, cross-linked polysiloxane layer on a substrate, thereby creating a functional composite material with tailored surface properties. The resulting membranes are often used in demanding separation processes.

A notable application is the creation of heat-resistant, superhydrophobic, and superoleophilic porous glass (HR-SPG) membranes for high-temperature oil-water separation. rsc.org The fabrication process involves the vapor phase deposition of this compound onto a porous glass support. Initially, the glass membrane is activated by soaking in a sodium hydroxide (B78521) solution to generate surface hydroxyl groups. rsc.org Following this activation, the membrane is placed in a sealed chamber and equilibrated at a specific relative humidity. Finally, liquid this compound is injected into the chamber, where it vaporizes and reacts with the surface-adsorbed water and hydroxyl groups. rsc.org This reaction forms a durable, covalently bonded polysiloxane coating on the pore surfaces of the glass membrane, rendering it superhydrophobic while maintaining high porosity for oil passage.

The versatility of this compound in CVD processes also extends to the synthesis of polysiloxane nanostructures. Research has demonstrated that tubular nanostructures, or polysiloxane nanotubes, can be formed via a CVD technique at room temperature using ETCS as the precursor. researchgate.net The morphology and diameter of these nanotubes can be controlled by adjusting the water content within the reaction chamber prior to deposition. researchgate.net These synthesized nanostructures can potentially be incorporated as a functional filler material within a larger polymer matrix to create novel composite membranes with unique transport or filtration properties.

Table 1: Fabrication Details of HR-SPG Membrane Using this compound

| Parameter | Description | Source |

|---|---|---|

| Precursor | This compound (ETCS) | rsc.org |

| Substrate | Porous glass membrane (pore size 50–70 µm) | rsc.org |

| Fabrication Method | Vapor Phase Deposition | rsc.org |

| Key Process Steps | 1. Substrate activation with sodium hydroxide. 2. Equilibration at controlled relative humidity. 3. Injection of ETCS into the sealed reaction chamber. | rsc.org |

| Resulting Surface Property | Superhydrophobic and Superoleophilic | rsc.org |

| Application | High-temperature oil-water separation | rsc.org |

Enhancing Hydrothermal Stability of Zeolites

Zeolites are critical catalysts in many industrial processes, but their crystalline framework can degrade in the presence of hot liquid water or steam, a phenomenon known as poor hydrothermal stability. rsc.orguni-due.de This instability is often facilitated by the presence of silanol groups (Si-OH) on the zeolite surface, which are sites susceptible to attack by water molecules, leading to framework collapse. rsc.orgmsrjournal.com

Research has demonstrated that silylation with trichlorosilanes, such as this compound, can significantly improve the hydrothermal stability of zeolites like ultra-stable Y (USY) when exposed to harsh conditions, such as hot acidic water at 473 K. rsc.orggoogle.com.pg While this modification enhances durability, it can also introduce trade-offs. The grafting of organosilanes onto the zeolite surface can lead to a notable reduction in the total specific pore volume and surface area. rsc.orggoogle.com.pg This change in textural properties can potentially hinder access to active sites within the zeolite pores, thereby affecting its catalytic performance. Therefore, the silylation process must be carefully optimized to balance the gain in stability against any potential loss in activity.

Table 2: Effect of Trichlorosilane Silylation on Textural Properties of Zeolite Y

| Material | Total Specific Surface Area (m²/g) | Total Specific Pore Volume (cm³/g) | Source |

|---|---|---|---|

| Parent Zeolite Y | 788 | 0.51 | rsc.orggoogle.com.pg |

| Silylated Zeolite Y* | 507 | 0.35 | rsc.orggoogle.com.pg |

Note: Data shown is for Zeolite Y functionalized with n-octadecyltrichlorosilane, presented as a representative example of the effects of trichlorosilane silylation on zeolite textural properties. rsc.orggoogle.com.pg

Theoretical and Computational Studies of Ethyltrichlorosilane

Quantum Chemical Investigations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular systems, providing detailed information about their electronic properties and behavior. northwestern.edu These investigations are fundamental to understanding the intrinsic characteristics of ethyltrichlorosilane.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods are used to calculate the wavefunctions of electrons, from which properties like molecular structure, energy, and orbital distributions can be determined. northwestern.edu

In the context of organosilicon compounds like this compound, computational studies have been employed to determine optimized geometries, including bond lengths and dipole moments. arkat-usa.org Advanced techniques such as Natural Bond Orbital (NBO) analysis can elucidate the nature of bonding, including the occupancies of specific bonds. researchgate.net Another powerful method is the Crystal Orbital Hamilton Population (COHP) analysis, which quantifies the strength of interatomic bonds within a material by analyzing the contributions of different orbitals. uclouvain.beresearchgate.net For complexes derived from this compound, semi-empirical and Density Functional Theory (DFT) methods have been used to calculate key geometric parameters, providing a foundational understanding of the molecule's structure. arkat-usa.org

| Property | Computational Method | Calculated Value |

| Total Energy | Semi-empirical (PM3) | -108.75 kcal/mol |

| Dipole Moment | Semi-empirical (PM3) | 5.31 Debye |

| Si-N Bond Length | Semi-empirical (PM3) | 1.96 Å |

| Si-O Bond Length | Semi-empirical (PM3) | 1.89 Å |

| Si-C Bond Length | Semi-empirical (PM3) | 1.90 Å |

This interactive table summarizes computational results for a complex synthesized from this compound, as reported in scientific literature. arkat-usa.org

Understanding the energetics of chemical reactions is crucial for predicting their feasibility and rates. libretexts.org Computational chemistry allows for the detailed mapping of a reaction's potential energy surface, including the identification and characterization of reactants, products, intermediates, and, most importantly, transition states. libretexts.orgschrodinger.com The transition state represents the highest energy point along the reaction pathway, and its structure and energy (the activation energy) determine the kinetics of the reaction. libretexts.orguni-giessen.de

Studies on the gas-phase thermal decomposition of related chloroalkylsilanes, which produce this compound as a product, have proposed reaction schemes involving unimolecular β-eliminations. rsc.org For the decomposition of 2-chloroethylethyldichlorosilane into ethylene (B1197577) and this compound, a four-centre transition state has been suggested. rsc.org The characterization of such transition states is a key outcome of computational studies, providing a mechanistic snapshot that is nearly impossible to capture experimentally. uni-giessen.de High-level ab initio calculations on similar systems have successfully characterized various types of transition states, such as those for back-side, front-side, and double-inversion pathways in substitution reactions. u-szeged.hu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of complex processes. This technique is particularly valuable for studying the behavior of materials and their interactions with the surrounding environment.

Surfaces modified with organosilanes like this compound can form polymer brushes, which are assemblies of polymer chains tethered to a substrate. MD simulations are a primary tool for understanding the structure and dynamics of these brushes. nsf.govnih.gov As the density of grafted chains increases, steric hindrance forces the chains to stretch away from the surface, a key characteristic of the "brush regime". nsf.gov

Coarse-grained MD simulations have been used extensively to study the tribological (frictional) properties of polymer brushes and the effect of cross-linking. acs.orgresearchgate.net These simulations show that introducing cross-linkers into the brush structure can suppress the interpenetration of polymer chains, which in turn enhances wear resistance and increases friction. acs.orgresearchgate.net Other MD studies have investigated the dynamics of opposing polymer brushes and the diffusion of solvent molecules within the brush layer, providing insights into lubrication and transport phenomena. mdpi.com

The interaction of this compound and the surfaces it modifies with solvents and other molecules (substrates) is critical for its applications. MD simulations can provide an atomistic picture of these interactions. nih.govchemrxiv.org For instance, simulations can reveal the role of solvent exposure at active sites or binding interfaces, which can prevent substrate binding. nih.gov The binding pathways of ligands to surfaces or proteins can be studied, sometimes using accelerated or steered MD techniques to observe events that occur on long timescales. plos.orgnih.govmdpi.com

All-atom MD simulations have been used to investigate solvent-induced aggregation in systems analogous to functionalized silicates, providing a molecular-level understanding of how interactions like hydrogen bonding and van der Waals forces influence assembly in different solvent mixtures. chemrxiv.org Furthermore, specialized simulation methods can generate detailed interaction maps of binding sites, accounting for the complex effects of aqueous solvation and the displaceability of water molecules. nih.gov The choice of the solvent model itself is a critical aspect of these simulations, with different models potentially influencing the resulting structural and dynamic properties. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of many-body systems based on the electron density, rather than the more complex many-electron wavefunction. stefanvuckovic.com It offers a favorable balance between accuracy and computational cost, making it a widely used tool in chemistry and materials science. stefanvuckovic.comsigmaaldrich.com

DFT has been successfully applied to study complexes synthesized from this compound. In one study, DFT calculations (using the B3LYP functional with a 3-21+G* basis set) were performed to compute the infrared (IR) frequencies and ²⁹Si Nuclear Magnetic Resonance (NMR) shifts of a hexacoordinate silicon complex. arkat-usa.org The calculated spectroscopic data showed a strong correlation with experimental measurements, which served to confirm the proposed geometry of the synthesized complex. arkat-usa.org

DFT is also instrumental in modeling reaction mechanisms in processes like Chemical Vapor Deposition (CVD). For the deposition of silicon carbide from precursors such as vinyltrichlorosilane (C₂H₃SiCl₃), DFT calculations have been used to model the complex surface reactions. researchgate.net These simulations can identify rate-determining steps and provide insights into how different precursor molecules and additives influence the growth and purity of the resulting material. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

The prediction of spectroscopic parameters for molecules like this compound is a cornerstone of computational chemistry, serving to validate experimental findings and provide deeper insight into molecular structure and bonding. ajol.infocanterbury.ac.nz The primary methods employed are based on quantum mechanical calculations, most notably Density Functional Theory (DFT). ivanmr.commdpi.com

Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are generated by first optimizing the molecule's geometry to find its lowest energy structure. Following this, a vibrational frequency analysis is performed. scirp.org This calculation determines the fundamental vibrational modes of the molecule, which correspond to the absorption bands seen in an experimental IR spectrum. ajol.infoarxiv.org The output includes the frequency of each vibration (typically in cm⁻¹) and its intensity, which relates to the change in the molecule's dipole moment during that vibration. ajol.info For greater accuracy, the calculated harmonic frequencies are often multiplied by a scaling factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more direct comparison with experimental data. ajol.infoscirp.org While specific calculated data for this compound is not published, the principal IR bands would correspond to C-H stretching, CH₂ and CH₃ bending, C-C stretching, and the prominent Si-Cl stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a powerful tool for structure elucidation. ivanmr.commdpi.comnih.gov The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. ajol.info The process involves:

Optimizing the molecular geometry using a selected DFT functional and basis set.

Performing a GIAO calculation on the optimized structure, which computes the isotropic magnetic shielding tensors for each nucleus.

Calculating the chemical shifts by subtracting the computed shielding value of the nucleus of interest from the shielding value of a reference compound (e.g., tetramethylsilane, TMS), which must be calculated at the same level of theory.

Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.net High-accuracy predictions may also consider relativistic and vibrational corrections, which can significantly improve the correlation between calculated and experimental values, especially for heavier nuclei like ²⁹Si. researchgate.net

While experimental NMR data for this compound is available researchgate.netnih.gov, a table of theoretically predicted values from a dedicated study is absent from the literature. A hypothetical table of predicted vs. experimental shifts would be structured as follows:

Table 1: Illustrative Format for Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: Data below is for illustrative purposes only and is not from a specific computational study.)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (CH₂) | Value | ~1.39 |

| ¹H (CH₃) | Value | ~1.18 |

| ¹³C (CH₂) | Value | Value |

| ¹³C (CH₃) | Value | Value |

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For this compound, the most significant conformational freedom involves the rotation around the silicon-carbon (Si-C) single bond.

The study of this rotation involves calculating the potential energy of the molecule as a function of the dihedral angle defined by a Cl-Si-C-H atom sequence. This process generates a potential energy surface that reveals the most stable conformations and the energy barriers between them. psu.edu

Rotational Isomers and Barriers: Like its carbon analogue 1,1,1-trichloroethane, this compound is expected to have two key conformations:

Staggered (Anti/Gauche): This is the low-energy, stable conformation where the hydrogen atoms of the methyl group and the chlorine atoms on the silicon are positioned to minimize steric repulsion.

Eclipsed: This is the high-energy, transition state conformation where the methyl hydrogens and the silicon's chlorine atoms are aligned, maximizing steric repulsion.

The energy difference between the highest point on the energy curve (the eclipsed conformation) and the lowest point (the staggered conformation) is defined as the rotational barrier. mdpi.compsu.edu This barrier determines how easily the molecule can rotate about the Si-C bond at a given temperature. Computational methods like Hartree-Fock (HF) or DFT are used to perform these calculations, with the geometry being fully optimized at each step of the rotation to accurately map the minimum energy path. sci-hub.se

While specific calculations for the rotational barrier of this compound are not available in the searched literature, studies on similar molecules like ethane (B1197151) and its derivatives show that these barriers are typically on the order of a few kcal/mol. psu.edu Given the bulk and high electronegativity of the three chlorine atoms, the rotational barrier in this compound would be a critical parameter in understanding its molecular dynamics.

Table 2: Illustrative Format for Conformational Analysis Data (Note: Data below is hypothetical and for illustrative purposes only.)

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Staggered | 0.0 | Most Stable (Energy Minimum) |

| Eclipsed | Value | Least Stable (Transition State) |

| Rotational Barrier | Value | Energy difference |

Analytical Techniques for Characterization and Monitoring of Ethyltrichlorosilane

Spectroscopic Methods

Spectroscopy is a cornerstone for the analysis of ethyltrichlorosilane, providing detailed information about its chemical structure, bonding, and the elemental composition of surfaces it modifies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and monitor the progress of chemical reactions involving this compound. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a molecular fingerprint of the compound.